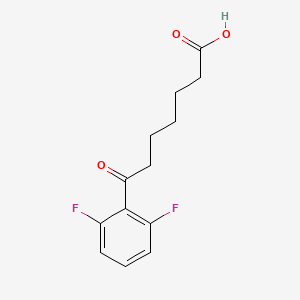

7-(2,6-Difluorophenyl)-7-oxoheptanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of complex organic compounds often involves multiple steps and various techniques. For instance, pyrrolopyrazine derivatives, which contain a similar phenyl group, can be synthesized through methods like cyclization, ring annulation, cycloaddition, and direct C-H arylation .

Molecular Structure Analysis

The molecular structure of a compound like this would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry. Unfortunately, without specific data or a known compound to reference, it’s difficult to provide an accurate molecular structure analysis .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. For example, boronic acids, which also contain a phenyl group, can undergo a variety of reactions, including coupling reactions .

Wissenschaftliche Forschungsanwendungen

Microbial Degradation of Polyfluoroalkyl Chemicals

7-(2,6-Difluorophenyl)-7-oxoheptanoic acid, as a polyfluoroalkyl chemical, can be subject to microbial degradation in the environment. Studies have shown that microbial culture, activated sludge, soil, and sediment can degrade non-fluorinated functionalities, polyfluoroalkyl, and perfluoroalkyl moieties. This process leads to the formation of perfluoroalkyl carboxylic acids (PFCAs) and sulfonic acids (PFSAs) like perfluorooctanoic acid (PFOA) and perfluorooctane sulfonic acid (PFOS). Understanding the microbial degradation pathways, half-lives of precursors, and potential for defluorination is crucial for evaluating the environmental fate and effects of these chemicals (Liu & Avendaño, 2013).

Bioaccumulation and Environmental Behavior

Bioaccumulation Potential of PFCAs

The bioaccumulation of perfluorinated acids, including PFCAs, is a concern due to their persistence and detectability in wildlife. Studies have indicated that the bioaccumulation and biomagnification potential of PFCAs are directly related to the length of the fluorinated carbon chain. Specifically, PFCAs with seven fluorinated carbons or less are not considered bioaccumulative according to regulatory criteria. More research is needed to fully understand the bioaccumulation potential of PFCAs with longer fluorinated carbon chains (Conder et al., 2008).

Analytical and Industrial Applications

Analytical Methods for Antioxidant Activity

7-(2,6-Difluorophenyl)-7-oxoheptanoic acid could potentially be analyzed using various methods to determine antioxidant activity. Techniques like the Oxygen Radical Absorption Capacity (ORAC) test, Hydroxyl Radical Antioxidant Capacity (HORAC) test, and Cupric Reducing Antioxidant Power (CUPRAC) test are among those that have been successfully applied in antioxidant analysis or the determination of the antioxidant capacity of complex samples (Munteanu & Apetrei, 2021).

Biotechnological Production Based on Carboxylic Acids

As a carboxylic acid, 7-(2,6-Difluorophenyl)-7-oxoheptanoic acid might be relevant in biotechnological applications. Carboxylic acids can be fermentatively produced using engineered microbes and serve as precursors for various industrial chemicals. Understanding biocatalyst inhibition by these acids is crucial for engineering robust strains with improved performance in industrial settings (Jarboe, Royce, & Liu, 2013).

Safety And Hazards

Eigenschaften

IUPAC Name |

7-(2,6-difluorophenyl)-7-oxoheptanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14F2O3/c14-9-5-4-6-10(15)13(9)11(16)7-2-1-3-8-12(17)18/h4-6H,1-3,7-8H2,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGXCQOKBQBPPDX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C(=O)CCCCCC(=O)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14F2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00645339 |

Source

|

| Record name | 7-(2,6-Difluorophenyl)-7-oxoheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00645339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(2,6-Difluorophenyl)-7-oxoheptanoic acid | |

CAS RN |

898766-49-9 |

Source

|

| Record name | 7-(2,6-Difluorophenyl)-7-oxoheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00645339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-([1,1'-Biphenyl]-4-yl)-1,1,1-trifluoropropan-2-one](/img/structure/B1325221.png)